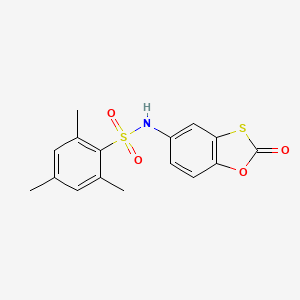

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with three methyl groups and a sulfonamide group The compound also contains a benzoxathiol moiety, which is a heterocyclic structure incorporating sulfur and oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide typically involves multiple steps One common approach starts with the preparation of the benzoxathiol moiety, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions The sulfonamide group is then introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), catalysts (iron, aluminum chloride).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antimicrobial activity of sulfonamide-based drugs.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the benzoxathiol moiety.

Trimethoprim: Often used in combination with sulfonamides for its synergistic effect in inhibiting bacterial folic acid synthesis.

Sulfamethoxazole: Another sulfonamide with a similar structure and antimicrobial properties.

Uniqueness

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide is unique due to its complex structure, which combines a benzoxathiol moiety with a sulfonamide group. This combination may enhance its binding affinity and specificity for certain molecular targets, potentially leading to improved efficacy in its applications.

Actividad Biológica

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₅N₁O₂S₂

- Molecular Weight : 285.39 g/mol

- CAS Number : Not specifically listed but can be derived from structural analysis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism can lead to antibacterial effects, making it a candidate for further research in antimicrobial therapies.

Antimicrobial Activity

Studies have shown that derivatives of benzoxathiol exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead in developing new antibacterial agents.

Antioxidant Activity

Research indicates that benzoxathiol derivatives possess antioxidant properties. The compound can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings underscore the potential of this compound in formulations aimed at reducing oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzoxathiol derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The study involved testing the compound against clinical isolates and demonstrated a significant reduction in bacterial load in vitro.

Case Study 2: Antioxidant Potential

Another research project evaluated the antioxidant capacity of the compound in a model of oxidative stress induced by hydrogen peroxide in human fibroblast cells. Results indicated that treatment with the compound led to a decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c1-9-6-10(2)15(11(3)7-9)23(19,20)17-12-4-5-13-14(8-12)22-16(18)21-13/h4-8,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOYWDLKBQIUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.